molecular formula C21H16N4O4 B2686872 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953216-28-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2686872
CAS No.: 953216-28-9
M. Wt: 388.383
InChI Key: IHEDLBWCUYWSMW-UHFFFAOYSA-N
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Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-b]pyridazinyl group, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which ensures efficient and rapid production. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-b]pyridazinyl group, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a CDK inhibitor, interfering with the cell cycle and inhibiting cell proliferation. Additionally, it modulates calcium channels, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of the imidazo[1,2-b]pyridazinyl group and the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-27-20-9-8-19-23-16(11-25(19)24-20)13-2-5-15(6-3-13)22-21(26)14-4-7-17-18(10-14)29-12-28-17/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEDLBWCUYWSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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